molecular formula C19H25BrN2 B4981539 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-bromobenzyl)piperazine

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-bromobenzyl)piperazine

Cat. No.: B4981539
M. Wt: 361.3 g/mol
InChI Key: RYOUYIJYULFNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(bicyclo[221]hept-5-en-2-ylmethyl)-4-(4-bromobenzyl)piperazine is a complex organic compound that features a bicyclic structure fused with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-bromobenzyl)piperazine typically involves multiple steps:

    Formation of the bicyclic structure: The bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.

    Piperazine coupling: The final step involves coupling the brominated benzyl group with piperazine under basic conditions, often using a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-bromobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the double bonds in the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), organolithium reagents

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated bicyclic structures

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-bromobenzyl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical properties.

    Biological Studies: The compound can be used in studies to understand receptor-ligand interactions and the effects of structural modifications on biological activity.

Mechanism of Action

The mechanism of action of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-bromobenzyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as neurotransmitter receptors or enzymes. The bicyclic structure and piperazine ring can facilitate binding to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-chlorobenzyl)piperazine
  • 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine

Uniqueness

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-bromobenzyl)piperazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization, making this compound versatile for various applications.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(4-bromophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BrN2/c20-19-5-2-15(3-6-19)13-21-7-9-22(10-8-21)14-18-12-16-1-4-17(18)11-16/h1-6,16-18H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOUYIJYULFNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.